Vepafestinib

Description

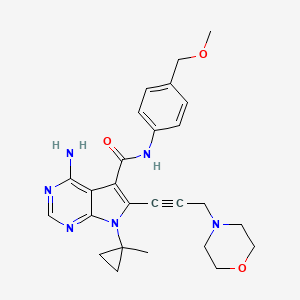

Structure

3D Structure

Properties

CAS No. |

2129515-96-2 |

|---|---|

Molecular Formula |

C26H30N6O3 |

Molecular Weight |

474.6 g/mol |

IUPAC Name |

4-amino-N-[4-(methoxymethyl)phenyl]-7-(1-methylcyclopropyl)-6-(3-morpholin-4-ylprop-1-ynyl)pyrrolo[2,3-d]pyrimidine-5-carboxamide |

InChI |

InChI=1S/C26H30N6O3/c1-26(9-10-26)32-20(4-3-11-31-12-14-35-15-13-31)21(22-23(27)28-17-29-24(22)32)25(33)30-19-7-5-18(6-8-19)16-34-2/h5-8,17H,9-16H2,1-2H3,(H,30,33)(H2,27,28,29) |

InChI Key |

SFXVRNLGOSAWIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CC1)N2C(=C(C3=C(N=CN=C32)N)C(=O)NC4=CC=C(C=C4)COC)C#CCN5CCOCC5 |

Origin of Product |

United States |

Foundational & Exploratory

Vepafestinib in RET-Fusion Positive Lung Cancer: A Technical Guide to its Mechanism of Action

For Immediate Release

A Deep Dive into the Molecular Takedown of RET-Driven Lung Cancer

This technical guide offers an in-depth exploration of the mechanism of action of Vepafestinib (formerly TAS0953/HM06), a next-generation selective RET inhibitor, in the context of RET-fusion positive non-small cell lung cancer (NSCLC). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and targeted therapies.

Executive Summary

This compound is a potent and highly selective, orally active inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] In RET-fusion positive lung cancer, the fusion of the RET gene with other partner genes leads to the constitutive activation of the RET kinase, driving uncontrolled cell proliferation and tumor growth.[2][3] this compound is designed to specifically target and inhibit this aberrant kinase activity. A key differentiator of this compound is its significant penetration of the central nervous system (CNS) and its activity against common on-target resistance mutations that can emerge during treatment with earlier-generation RET inhibitors.[1][4]

The RET Signaling Pathway in NSCLC

The RET receptor tyrosine kinase plays a crucial role in cell growth, differentiation, and survival. In RET-fusion positive NSCLC, a chromosomal rearrangement leads to the fusion of the C-terminal kinase domain of RET with the N-terminal portion of another gene, such as KIF5B or CCDC6.[1] This fusion event results in a constitutively active RET fusion protein that is no longer dependent on ligand binding for its activation. This aberrant activation triggers a cascade of downstream signaling pathways, primarily the RAS/MAPK and PI3K/AKT pathways, which are critical drivers of tumorigenesis.

This compound's Mechanism of Action

This compound functions as an ATP-competitive inhibitor of the RET kinase domain. It has a unique binding mode that allows it to potently inhibit both wild-type RET and RET kinases with acquired resistance mutations, including the solvent front mutation G810R/S/C and the gatekeeper mutation V804L/M.[1][5] By blocking the ATP binding pocket, this compound prevents the autophosphorylation of the RET fusion protein, thereby inhibiting its kinase activity and shutting down the downstream pro-survival signaling cascades.

Quantitative Preclinical Data

This compound has demonstrated potent and selective inhibition of RET kinase activity in a variety of preclinical models.

Table 1: In Vitro Kinase and Cell Line Activity of this compound

| Target | Assay Type | IC50 / GI50 (nM) | Reference |

| Kinase Activity | |||

| RET (Wild-Type) | Kinase Inhibition | 0.33 | [2] |

| Cellular Activity (RET-Fusion Positive Cell Lines) | |||

| Ba/F3 KIF5B-RET WT | Cell Proliferation (GI50) | 2.9 | [1] |

| Ba/F3 KIF5B-RET G810R | Cell Proliferation (GI50) | 12 | [1] |

| Ba/F3 KIF5B-RET G810S | Cell Proliferation (GI50) | 10 | [1] |

| Ba/F3 KIF5B-RET G810C | Cell Proliferation (GI50) | 11 | [1] |

| Ba/F3 KIF5B-RET V804L | Cell Proliferation (GI50) | 2.5 | [1] |

| Ba/F3 KIF5B-RET V804M | Cell Proliferation (GI50) | 2.4 | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model | Treatment | Tumor Growth Inhibition (%) | Survival Benefit | Reference |

| ECLC5 Brain Xenograft | This compound (50 mg/kg BID) | Superior to selpercatinib (p < 0.0001) | Increased survival vs. selpercatinib (139 vs. 95 days, p = 0.002) | [4][6] |

| HMSC-RET Brain Xenograft | This compound (50 mg/kg BID) | Superior to selpercatinib (p = 0.0005) | Increased survival vs. selpercatinib (41 vs. 20 days, p = 0.0001) | [4][6] |

Table 3: Central Nervous System (CNS) Penetration

| Compound | Unbound Brain-to-Plasma Ratio (Kp,uu) in mice | Classification | Reference |

| This compound | 1.3 | Brain-penetrable (>0.3) | [4][6] |

| Selpercatinib | 0.20 | Not significantly brain-penetrable | [4][6] |

Experimental Protocols

In Vitro Kinase Inhibition Assay

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against purified RET kinase.

Methodology:

-

Purified recombinant human RET kinase was used.

-

The kinase reaction was initiated by the addition of ATP.

-

This compound was added at various concentrations.

-

Kinase activity was measured by quantifying the phosphorylation of a substrate peptide, typically using a mobility shift assay or a luminescence-based method.

-

IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.

Cell Viability/Proliferation Assay

Objective: To determine the 50% growth inhibition (GI50) of this compound on RET-fusion positive cancer cell lines.

Methodology:

-

Cells (e.g., Ba/F3 engineered to express KIF5B-RET fusions) were seeded in 96-well plates.

-

Cells were treated with a serial dilution of this compound or a vehicle control.

-

After a defined incubation period (e.g., 72 hours), cell viability was assessed using a commercially available reagent such as CellTiter-Glo® (Promega), which measures ATP levels as an indicator of metabolically active cells.

-

Luminescence was measured using a plate reader.

-

GI50 values were calculated from the dose-response curves.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in animal models of RET-fusion positive lung cancer.

Methodology:

-

Immunocompromised mice (e.g., nude or NOD-SCID) were subcutaneously or intracranially implanted with human RET-fusion positive cancer cells (e.g., ECLC5).

-

Once tumors reached a palpable size, mice were randomized into treatment and control groups.

-

This compound was administered orally at a specified dose and schedule (e.g., 50 mg/kg, twice daily).

-

Tumor volume was measured regularly using calipers (for subcutaneous models) or bioluminescence imaging (for intracranial models).

-

Animal body weight and general health were monitored.

-

At the end of the study, tumors were excised and weighed, and survival data was collected.

Conclusion

This compound is a next-generation RET inhibitor with a compelling preclinical profile. Its potent and selective inhibition of wild-type and mutant RET kinases, coupled with its superior CNS penetration, positions it as a promising therapeutic agent for patients with RET-fusion positive NSCLC, including those with brain metastases or acquired resistance to other RET inhibitors. The ongoing clinical evaluation of this compound will be critical in determining its ultimate role in the treatment of this patient population.[7][8]

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Frontiers | BYS10, a novel selective RET inhibitor, exhibits potent antitumor activity in preclinical models [frontiersin.org]

- 4. ohsu.elsevierpure.com [ohsu.elsevierpure.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Novel Human-Derived RET Fusion NSCLC Cell Lines Have Heterogeneous Responses to RET Inhibitors and Differential Regulation of Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Vepafestinib's Engagement with RET Kinase: A Technical Deep Dive into Binding Affinity and Kinetics

For Immediate Release

Tsukuba, Japan & Lugano, Switzerland – This technical guide offers an in-depth analysis of the binding characteristics of Vepafestinib (formerly TAS0953/HM06), a next-generation, selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase. Developed for researchers, scientists, and professionals in drug development, this document collates preclinical data on this compound's binding affinity and kinetics, details the experimental methodologies utilized, and visualizes the intricate signaling pathways and experimental workflows involved.

This compound is a potent, orally available inhibitor targeting wild-type RET and clinically significant mutant forms that confer resistance to other therapies.[1][2] Its unique binding mode allows it to circumvent steric hindrance from solvent front mutations, a common resistance mechanism to first-generation RET inhibitors.[3] Currently, this compound is under investigation in a phase 1/2 clinical trial for patients with advanced solid tumors harboring RET alterations (NCT04683250).[4]

Quantitative Analysis of this compound's Interaction with RET Kinase

This compound has demonstrated potent inhibition of RET kinase activity in both biochemical and cellular assays. The following tables summarize the key quantitative data from preclinical studies.

Table 1: Biochemical Inhibition of Wild-Type RET Kinase

| Compound | IC50 (nM) |

| This compound | 0.33 ± 0.01 |

| Pralsetinib | 0.31 ± 0.01 |

| Selpercatinib | 0.13 ± 0.03 |

| Vandetanib | 6.2 ± 0.8 |

| Data from Miyazaki et al., Nature Cancer, 2023.[2] |

Table 2: Cellular Inhibition of RET Phosphorylation (In-Cell Western Assay)

| RET Kinase Variant | This compound IC50 (nM) | Selpercatinib IC50 (nM) | Pralsetinib IC50 (nM) |

| KIF5B-RET WT | < 1.0 | < 1.0 | < 1.0 |

| KIF5B-RET L730V | 1.3 | 1.8 | 1.9 |

| KIF5B-RET L730M | 1.2 | 1.4 | 1.7 |

| KIF5B-RET V804M (Gatekeeper) | < 1.0 | 12 | 14 |

| KIF5B-RET V804L (Gatekeeper) | < 1.0 | 14 | 22 |

| KIF5B-RET Y806C | < 1.0 | < 1.0 | < 1.0 |

| KIF5B-RET Y806H | < 1.0 | < 1.0 | < 1.0 |

| KIF5B-RET Y806N | < 1.0 | < 1.0 | < 1.0 |

| KIF5B-RET G810S (Solvent Front) | < 1.0 | 10 | 12 |

| KIF5B-RET G810C (Solvent Front) | < 1.0 | 12 | 19 |

| KIF5B-RET G810R (Solvent Front) | 1.2 | 46 | 130 |

| Data adapted from Miyazaki et al., Nature Cancer, 2023.[5] |

Table 3: Cellular Growth Inhibition (GI50) of Ba/F3 Cells Expressing KIF5B-RET Variants

| RET Kinase Variant | This compound GI50 (nM) | Selpercatinib GI50 (nM) | Pralsetinib GI50 (nM) |

| KIF5B-RET WT | 2.6 ± 0.2 | 1.8 ± 0.1 | 1.7 ± 0.1 |

| KIF5B-RET V804M | 2.7 ± 0.2 | 18 ± 2 | 16 ± 1 |

| KIF5B-RET V804L | 2.5 ± 0.2 | 19 ± 1 | 24 ± 2 |

| KIF5B-RET G810S | 2.9 ± 0.2 | 12 ± 1 | 13 ± 1 |

| KIF5B-RET G810C | 3.0 ± 0.3 | 15 ± 1 | 21 ± 2 |

| KIF5B-RET G810R | 3.5 ± 0.3 | 52 ± 4 | 150 ± 10 |

| Data represents the mean ± s.d. of three independent experiments. Adapted from Miyazaki et al., Nature Cancer, 2023. |

While direct binding affinity (Kd, Ki) and kinetic parameters (kon, koff) for this compound have not been detailed in publicly available literature, the potent IC50 and GI50 values in the sub-nanomolar to low nanomolar range strongly suggest a high binding affinity for RET kinase.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are representative methodologies for key assays used to characterize the interaction of this compound with RET kinase.

Biochemical RET Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of purified RET kinase.

Materials:

-

Recombinant human RET kinase domain

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

ATP (Adenosine triphosphate)

-

Substrate peptide (e.g., a poly-Glu-Tyr peptide)

-

This compound (or other test compounds) dissolved in DMSO

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

Microplates (e.g., 384-well, white, low-volume)

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a microplate, add the test compound solution.

-

Enzyme Addition: Add the recombinant RET kinase to the wells containing the test compound. Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the kinase.

-

Initiation of Kinase Reaction: Add a mixture of the substrate peptide and ATP to initiate the kinase reaction. The final ATP concentration should be close to the Km for ATP for the specific kinase.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the kinase reaction and measure the amount of product (e.g., ADP) formed using a suitable detection reagent according to the manufacturer's instructions. This typically involves a luminescence-based readout.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each this compound concentration relative to DMSO controls. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Cellular RET Phosphorylation Assay (In-Cell Western)

This assay quantifies the ability of a compound to inhibit RET autophosphorylation within a cellular context.

Materials:

-

HEK293 cells engineered to express a specific KIF5B-RET fusion protein (wild-type or mutant).

-

Cell culture medium and supplements.

-

This compound (or other test compounds) dissolved in DMSO.

-

Primary antibodies: anti-phospho-RET (e.g., Tyr1062) and a loading control antibody (e.g., anti-GAPDH).

-

Infrared dye-conjugated secondary antibodies.

-

96-well plates.

-

In-Cell Western imaging system.

Procedure:

-

Cell Seeding: Seed the engineered HEK293 cells into 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified time (e.g., 1-2 hours).

-

Cell Lysis and Fixation: Lyse the cells and fix them within the wells.

-

Immunostaining: Permeabilize the cells and incubate with the primary antibodies against phospho-RET and the loading control.

-

Secondary Antibody Incubation: Wash the wells and incubate with the appropriate infrared dye-conjugated secondary antibodies.

-

Imaging: Scan the plate using an In-Cell Western imaging system to detect the fluorescence signals from both the phospho-RET and loading control antibodies.

-

Data Analysis: Normalize the phospho-RET signal to the loading control signal for each well. Calculate the percent inhibition of RET phosphorylation relative to DMSO-treated controls. Determine the IC50 value by fitting the normalized data to a dose-response curve.

Advanced Binding and Kinetic Analysis Techniques

While specific data for this compound using the following techniques are not publicly available, Surface Plasmon Resonance (SPR) and Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) are standard methods for in-depth characterization of inhibitor-kinase interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the binding and dissociation of a small molecule (analyte) to a protein (ligand) immobilized on a sensor chip. This allows for the determination of the association rate constant (kon), the dissociation rate constant (koff), and the equilibrium dissociation constant (Kd).

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

TR-FRET assays are a powerful tool for studying kinase inhibition in a high-throughput format. These assays measure the displacement of a fluorescently labeled tracer from the kinase's ATP binding pocket by a competitive inhibitor. This method can be used to determine inhibitor potency (IC50) and, with specific experimental setups, can also provide information on binding kinetics.

Visualizing the Molecular Landscape

To better understand the context of this compound's action, the following diagrams illustrate the RET signaling pathway and a typical experimental workflow for kinase inhibitor characterization.

Caption: The RET Signaling Pathway and the inhibitory action of this compound.

Caption: A typical workflow for the preclinical characterization of a kinase inhibitor.

References

- 1. Development and Applications of a Broad-Coverage, TR-FRET-Based Kinase Binding Assay Platform | Semantic Scholar [semanticscholar.org]

- 2. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. poly-dtech.com [poly-dtech.com]

Unveiling the Structural Blueprint: Vepafestinib's Interaction with the RET Kinase Domain

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Vepafestinib (TAS0953/HM06) is a potent and selective next-generation inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase, a key oncogenic driver in various cancers, including non-small cell lung cancer and thyroid cancer. This technical guide provides a comprehensive overview of the structural basis for this compound's inhibitory activity, focusing on the crystal structure of a close analog, TAS-C1, in complex with the RET kinase domain. Detailed experimental protocols for protein expression, purification, crystallization, and structure determination are presented, alongside a compilation of quantitative data on this compound's inhibitory potency against wild-type and mutant RET variants. Furthermore, this guide illustrates the RET signaling pathway and key experimental workflows using detailed diagrams to facilitate a deeper understanding of this compound's mechanism of action and the methodologies used for its characterization.

Introduction

The RET proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival.[1] Aberrant activation of RET through mutations or chromosomal rearrangements leads to constitutive kinase activity, driving the proliferation of various solid tumors. This compound has emerged as a promising therapeutic agent designed to specifically target and inhibit this aberrant RET signaling. A critical aspect of understanding its mechanism of action and facilitating further drug development is the detailed characterization of its binding mode within the RET kinase active site.

While a crystal structure of this compound in complex with RET has not been successfully obtained, the structure of a closely related analog, TAS-C1, has been solved, providing invaluable insights into the binding interactions that confer this compound's high potency and selectivity.[1] This guide will delve into the specifics of this co-crystal structure and the associated methodologies.

The RET Signaling Pathway and this compound's Mechanism of Action

The RET receptor, upon binding its ligand-coreceptor complex, dimerizes and autophosphorylates key tyrosine residues in its intracellular kinase domain. This phosphorylation cascade initiates downstream signaling through pathways such as the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are pivotal for cell proliferation and survival. This compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the RET kinase domain and preventing its phosphorylation and subsequent activation of downstream signaling.[2]

Caption: The RET Signaling Pathway and the inhibitory action of this compound.

Quantitative Data: this compound's Inhibitory Profile

This compound demonstrates potent and selective inhibition of RET kinase. The following tables summarize its inhibitory activity against wild-type RET and clinically relevant mutant forms.

| Compound | Target | IC50 (nM) |

| This compound | Wild-Type RET | 0.33 ± 0.01[1] |

| Selpercatinib | Wild-Type RET | 0.13 ± 0.03[1] |

| Pralsetinib | Wild-Type RET | 0.31 ± 0.01[1] |

| Vandetanib | Wild-Type RET | 6.2 ± 0.8[1] |

| TPX-0046 | Wild-Type RET | 0.26 ± 0.02[1] |

| Table 1: Comparative IC50 values of various inhibitors against wild-type RET kinase. |

| RET Mutant | This compound IC50 (nM) |

| KIF5B-RET WT | 0.9 ± 0.1 |

| KIF5B-RET V804L | 3.1 ± 0.4 |

| KIF5B-RET V804M | 1.8 ± 0.2 |

| KIF5B-RET G810R | 1.9 ± 0.2 |

| KIF5B-RET G810S | 1.4 ± 0.1 |

| KIF5B-RET G810C | 1.2 ± 0.1 |

| Table 2: IC50 values of this compound against various RET mutants in a cellular assay. |

Crystal Structure of TAS-C1 in Complex with RET Kinase Domain

The crystal structure of the human RET kinase domain in complex with the this compound analog, TAS-C1, was solved at a resolution of 1.64 Å.[1] This structure provides a detailed view of the inhibitor's binding mode and the key interactions within the ATP-binding pocket.

| PDB ID | 7DUA [3][4][5][6] |

| Molecule | Proto-oncogene tyrosine-protein kinase receptor Ret |

| Ligand | 4-amino-7-(1-methylcyclopropyl)-N-(5-methyl-1H-pyrazol-3-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide (TAS-C1) |

| Resolution | 1.64 Å[3] |

| R-Value Work | 0.191[3] |

| R-Value Free | 0.218[3] |

| Expression System | Spodoptera frugiperda (Sf9)[3] |

| Method | X-ray Diffraction[3] |

| Table 3: Crystallographic data for the TAS-C1-RET complex. |

The pyrimidine ring of TAS-C1 forms crucial hydrogen bonds with the hinge region residues E805 and A807.[1] Additionally, the pyrazole moiety interacts with E775 and D892 through hydrogen bonds.[1] The cyclopropyl group is situated in a hydrophobic pocket formed by L730, G731, F735, V738, and L881.[1]

Experimental Protocols

Recombinant RET Kinase Domain Expression and Purification

This protocol describes a representative method for obtaining purified RET kinase domain suitable for structural and biochemical studies.

Caption: A typical workflow for the expression and purification of the RET kinase domain.

-

Gene Construct: The human RET kinase domain (amino acids 705-1013) is cloned into a baculovirus transfer vector with an N-terminal His-tag.

-

Baculovirus Production: The recombinant transfer vector is used to generate a high-titer baculovirus stock in Spodoptera frugiperda (Sf9) cells.

-

Protein Expression: Suspension cultures of Sf9 cells are infected with the recombinant baculovirus and incubated for 48-72 hours.

-

Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in a lysis buffer, and lysed by sonication. The lysate is clarified by ultracentrifugation.

-

Affinity Chromatography: The clarified lysate is loaded onto a Ni-NTA affinity column. The column is washed, and the His-tagged RET kinase is eluted with an imidazole gradient.

-

Tag Cleavage and Dialysis: The eluted protein is dialyzed against a buffer containing a specific protease (e.g., TEV protease) to cleave the His-tag.

-

Reverse Affinity Chromatography: The dialyzed protein solution is passed through a Ni-NTA column again to remove the cleaved His-tag and any uncleaved protein.

-

Size-Exclusion Chromatography: The flow-through from the reverse affinity step is concentrated and further purified by size-exclusion chromatography to ensure homogeneity.

-

Quality Control: The purity and identity of the final protein are confirmed by SDS-PAGE and mass spectrometry.

Crystallization of the TAS-C1-RET Complex

The following provides the reported conditions for the crystallization of the RET kinase domain in complex with TAS-C1.

-

Complex Formation: Purified RET kinase domain is incubated with a molar excess of TAS-C1.

-

Crystallization Method: The hanging drop vapor diffusion method is employed.

-

Crystallization Conditions: Crystals were grown from a solution containing 0.1 M Tris-HCl (pH 8.5), 0.2 M lithium sulfate, and 30% (w/v) PEG 4000.

-

Crystal Growth: Crystals are grown at 20°C and typically appear within a few days to a week.

-

Cryo-protection and Data Collection: Crystals are cryo-protected using a solution containing the mother liquor supplemented with a cryoprotectant (e.g., glycerol) before being flash-cooled in liquid nitrogen for X-ray diffraction data collection at a synchrotron source.

In-Cell Western Assay for RET Autophosphorylation

This assay is used to determine the inhibitory effect of compounds on RET autophosphorylation in a cellular context.[7]

-

Cell Culture: HEK293 cells are transiently transfected to express wild-type or mutant KIF5B-RET fusion proteins.[7]

-

Compound Treatment: Cells are treated with a serial dilution of this compound or other inhibitors for a defined period (e.g., 1 hour).[7]

-

Cell Lysis: After treatment, cells are lysed to release cellular proteins.

-

Western Blotting: The cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated RET (p-RET) and total RET.

-

Detection and Quantification: The signal from the antibodies is detected using a chemiluminescent substrate, and the band intensities are quantified to determine the extent of RET phosphorylation inhibition. The IC50 values are then calculated from the dose-response curves.

Conclusion

The structural and biochemical data presented in this guide provide a robust foundation for understanding the potent and selective inhibition of RET kinase by this compound. The co-crystal structure of the analog TAS-C1 with the RET kinase domain reveals the key molecular interactions responsible for its high-affinity binding. The detailed experimental protocols offer a practical resource for researchers aiming to replicate or build upon these findings. This comprehensive technical overview underscores the rationale for this compound's clinical development and provides a valuable tool for professionals in the field of oncology drug discovery.

References

- 1. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rcsb.org [rcsb.org]

- 4. rcsb.org [rcsb.org]

- 5. wwPDB: pdb_00007dua [wwpdb.org]

- 6. 7dua - Crystal structure of human Proto-oncogene tyrosine-protein kinase receptor Ret in complex with 4-amino-7-(1-methylcyclopropyl)-N-(5-methyl-1H-pyrazol-3-yl)pyrrolo[2,3-d]pyrimidine-5-carboxamide - Summary - Protein Data Bank Japan [pdbj.org]

- 7. researchgate.net [researchgate.net]

Vepafestinib: An In-depth Analysis of its Downstream Signaling Pathway and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vepafestinib (formerly TAS0953/HM06) is a next-generation, orally active, and highly selective inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] RET is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer, where it can be activated through oncogenic fusions or mutations.[2][3] Small-molecule RET inhibitors have become a standard therapeutic approach for these malignancies.[3] this compound distinguishes itself through its high selectivity, ability to penetrate the central nervous system (CNS), and potent activity against common resistance mutations that can limit the efficacy of other RET inhibitors.[2][3][4] This technical guide provides a comprehensive analysis of the downstream signaling pathways modulated by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Mechanism of Action

This compound exerts its therapeutic effect by directly targeting and inhibiting the kinase activity of the RET protein.[1] In RET-driven cancers, the RET receptor is constitutively active due to genetic alterations, leading to its autophosphorylation.[5] This phosphorylation event initiates a cascade of downstream signaling pathways that promote uncontrolled cell proliferation, survival, and growth.[5] this compound competitively binds to the ATP-binding pocket of the RET kinase domain, preventing this crucial phosphorylation step.[1] By inhibiting the phosphorylation of RET, this compound effectively shuts down the aberrant signaling that drives tumor progression.[1][2]

This compound's Impact on Downstream Signaling Pathways

The inhibition of RET phosphorylation by this compound leads to the suppression of multiple downstream signaling cascades that are critical for tumor cell survival and proliferation. The two primary pathways affected are the PI3K/AKT/mTOR and the RAS/RAF/MEK/ERK pathways.[1][2][5]

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Upon RET inhibition, the phosphorylation of key components like AKT and the ribosomal protein S6 (S6) is significantly reduced.[1][2] The inhibition of this pathway contributes to the induction of apoptosis and cell cycle arrest.[1]

-

RAS/RAF/MEK/ERK Pathway: Also known as the MAPK pathway, this cascade plays a crucial role in cell proliferation, differentiation, and survival. This compound treatment leads to a marked decrease in the phosphorylation of ERK1 and ERK2, key effectors of this pathway.[1][2] This blockade of ERK signaling is instrumental in halting the uncontrolled cell division characteristic of cancer cells.

The comprehensive downstream effect of this compound is the induction of cell cycle arrest and apoptosis.[1] This is achieved through the modulation of key regulatory proteins. This compound treatment leads to the downregulation of the cell cycle regulator cyclin D1 and the upregulation of the cell cycle inhibitor p27.[1] Furthermore, it induces the expression of several apoptosis markers, including cleaved PARP (c-PARP), BIM, and PUMA.[1]

Quantitative Analysis of this compound's Activity

The potency of this compound has been quantified in various preclinical models. The tables below summarize key inhibitory concentrations against the RET kinase and cell lines harboring RET alterations.

Table 1: In Vitro Kinase Inhibition

| Target | IC50 Value |

|---|

| RET Kinase | 0.33 nM[1] |

Table 2: Cellular Growth Inhibition (GI50)

| Cell Line | RET Alteration | This compound GI50 | Reference |

|---|---|---|---|

| Ba/F3 | KIF5B–RET WT | Data available in source | [2] |

| Ba/F3 | KIF5B–RET G810R | Data available in source | [2] |

| Ba/F3 | KIF5B–RET G810S | Data available in source | [2] |

| Ba/F3 | KIF5B–RET G810C | Data available in source | [2] |

| Ba/F3 | KIF5B–RET V804L | Data available in source | [2] |

| Ba/F3 | KIF5B–RET V804M | Data available in source |[2] |

Table 3: Inhibition of Downstream Signaling

| Cell Line | RET Alteration | This compound Concentration | Effect | Reference |

|---|---|---|---|---|

| Ba/F3 | KIF5B-RET & mutants | 5-500 nM | Inhibition of RET and ERK phosphorylation.[1] | [1][2] |

| LUAD-0002AS1 | KIF5B–RET | 50 nM | Near-complete inhibition of RET, AKT, S6, ERK1/2 phosphorylation.[2] | [2] |

| TT | RET C634W | 50 nM | Near-complete inhibition of RET, AKT, S6, ERK1/2 phosphorylation.[2] | [2] |

| LUAD-0002AS1 | KIF5B–RET | 100 nM | Inhibition of RET, AKT, S6, ERK1/2 phosphorylation.[1] |[1] |

Experimental Protocols: Western Blotting for Phospho-Protein Analysis

Western blotting is a fundamental technique used to assess the phosphorylation status of proteins in signaling pathways following inhibitor treatment.

Objective: To determine the effect of this compound on the phosphorylation of RET, AKT, S6, and ERK in a RET-driven cancer cell line (e.g., LUAD-0002AS1).

Materials:

-

This compound (TAS0953/HM06)

-

RET-driven cancer cell line (e.g., LUAD-0002AS1, TT)

-

Complete cell culture medium and serum-free medium

-

Phosphate-buffered saline (PBS)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-RET, anti-total-RET, anti-phospho-AKT, anti-total-AKT, anti-phospho-S6, anti-total-S6, anti-phospho-ERK, anti-total-ERK, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Cell Culture and Treatment:

-

Cell Lysis and Protein Quantification:

-

Wash cells with ice-cold PBS.

-

Lyse the cells on ice using RIPA buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the desired primary antibody (e.g., anti-phospho-RET) overnight at 4°C, diluted in blocking buffer.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection and Analysis:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system.

-

Strip the membrane and re-probe with antibodies for total proteins and a loading control to ensure equal protein loading.

-

Quantify band intensities to determine the relative change in protein phosphorylation.

-

Clinical Relevance and Future Perspectives

This compound is currently under investigation in a Phase 1/2 clinical trial for patients with solid tumors harboring RET rearrangements (margaRET, NCT04683250).[2][7] Its ability to penetrate the brain and its activity against RET solvent front mutations, which are a known mechanism of resistance to other RET inhibitors, make it a promising therapeutic candidate.[2][4] The preclinical data strongly suggest that this compound could offer a significant clinical benefit, particularly for patients with brain metastases or those who have developed resistance to prior RET-targeted therapies.[3][8]

Conclusion

This compound is a potent and selective RET inhibitor that effectively blocks the phosphorylation of the RET receptor. This action leads to the comprehensive shutdown of critical downstream signaling pathways, namely the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK cascades. The ultimate cellular consequences are the induction of cell cycle arrest and apoptosis, leading to tumor growth inhibition. The robust preclinical data, including its activity against resistance mutations and its CNS penetrance, highlight this compound's potential as a valuable next-generation therapy for patients with RET-driven cancers.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Exciting Preclinical Results About this compound - The Happy Lungs Project [happylungsproject.org]

- 5. RET signaling pathway and RET inhibitors in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound (TAS0953/HM06) / Helsinn, Otsuka [delta.larvol.com]

- 8. RET Inhibitor for Solid Cancers · Recruiting Participants for Phase Phase 1 & 2 Clinical Trial 2025 | Power | Power [withpower.com]

The Pharmacodynamics of Vepafestinib: A Preclinical Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical pharmacodynamics of Vepafestinib (TAS0953/HM06), a next-generation, brain-penetrant, and selective RET inhibitor. The data herein is collated from various preclinical studies and is intended to offer a comprehensive resource for professionals in the field of oncology drug development.

This compound is an orally active inhibitor of the RET receptor tyrosine kinase, which is a key oncogenic driver in various cancers, including non-small cell lung cancer and thyroid cancer, through fusions or gain-of-function mutations.[1][2][3] This document summarizes its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in these preclinical evaluations.

Mechanism of Action

This compound exerts its therapeutic effect by inhibiting the phosphorylation of RET and its downstream signaling pathways.[4] This blockade of signal transduction ultimately leads to the inhibition of tumor cell growth, cell cycle arrest, and the induction of apoptosis.[4] Preclinical studies have demonstrated that this compound effectively inhibits the phosphorylation of RET, AKT, S6, ERK1, and ERK2.[2][4] This inhibition leads to the downregulation of the cell cycle regulator cyclin D1 and an increase in the expression of the cell cycle inhibitor p27, alongside the induction of apoptosis markers such as cleaved PARP (c-PARP), BIM, and PUMA.[4]

A key feature of this compound is its efficacy against common RET resistance mutations, including those at the solvent front (G810), gatekeeper (V804), hinge (Y806), and roof (L730) regions.[1][5] This suggests a potential advantage in overcoming resistance mechanisms that limit the efficacy of earlier-generation RET inhibitors.

In Vitro Efficacy

This compound has demonstrated potent and selective inhibitory activity against wild-type and mutant RET kinases in various cell-based assays.

| Cell Line | RET Status | IC50 (nM) | Assay Type | Reference |

| Wild-Type RET | ||||

| Various Tumor Cell Lines | Not Specified | 0.33 | Not Specified | [4] |

| RET Fusion | ||||

| LUAD-0002AS1 | KIF5B-RET | Growth Inhibition | Cell Viability | [4] |

| TT | Not Specified | Growth Inhibition | Cell Viability | [4] |

| ECLC5B | Not Specified | Growth Inhibition | Cell Viability | [4] |

| SR-Sarc-0001 | SPECC1L::RET | 90 | Cell Viability | [6] |

| HMSC-RET | SPECC1L::RET | 200 | Cell Viability | [6] |

| RET Mutations | ||||

| Ba/F3 | KIF5B-RET (G810R) | Growth Inhibition | Cell Viability | [4] |

| Ba/F3 | KIF5B-RET (G810S) | Growth Inhibition | Cell Viability | [4] |

| Ba/F3 | KIF5B-RET (G810C) | Growth Inhibition | Cell Viability | [4] |

In Vivo Efficacy

Preclinical animal models have corroborated the in vitro findings, showing significant tumor growth inhibition and regression in various xenograft and patient-derived xenograft (PDX) models.

| Animal Model | Cell Line/Tumor | Treatment Regimen | Tumor Growth Inhibition | Reference |

| Athymic Nude Mice | NIH-3T3-RET Xenograft | 12.5-100 mg/kg, oral | Dose-dependent decrease in tumor growth | [4] |

| Athymic Nude Mice | Ba/F3 KIF5B-RET (WT) Allograft | 10-50 mg/kg, oral, twice daily | Effective tumor growth inhibition | [4] |

| Athymic Nude Mice | Ba/F3 KIF5B-RET (G810R) Allograft | 10-50 mg/kg, oral, twice daily | Effective tumor growth inhibition | [4] |

| Not Specified | SR-Sarc-0001 PDX | Not Specified | 64.8 ± 0.5% regression | [6] |

| Not Specified | HMSC-RET Brain Xenograft | Not Specified | More effective than Selpercatinib | [6] |

Notably, this compound has shown superior pharmacokinetic properties in the brain and efficacy in intracranial models of RET-driven cancer, suggesting its potential to manage central nervous system (CNS) metastasis.[1][6][7]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Cell Viability Assay

Protocol:

-

Cell Seeding: Tumor cell lines such as LUAD-0002AS1, TT, and ECLC5B are seeded in appropriate multi-well plates.[4]

-

Treatment: Cells are treated with this compound at a range of concentrations, typically from 0.01 nM to 10,000 nM.[4]

-

Incubation: The treated cells are incubated for a period of 96 hours.[4]

-

Viability Assessment: Cell viability is measured using standard methods to determine the inhibitory effect of the compound.

Western Blot Analysis

Protocol:

-

Cell Treatment: Cells, such as Ba/F3 expressing KIF5B-RET or LUAD-0002AS1, are treated with this compound at specified concentrations (e.g., 5-500 nM) for various durations (e.g., 2, 6, or 24 hours).[2][4]

-

Cell Lysis: Following treatment, whole-cell extracts are prepared.

-

Electrophoresis and Transfer: The protein lysates are separated by SDS-PAGE and transferred to a membrane.

-

Immunoblotting: The membrane is probed with primary antibodies against target proteins (e.g., p-RET, p-ERK, p-AKT, Cyclin D1, c-PARP) followed by secondary antibodies.

-

Detection: Protein bands are visualized to assess the levels of protein expression and phosphorylation.

In Vivo Xenograft Studies

Protocol:

-

Tumor Implantation: Tumor cells (e.g., NIH-3T3 expressing CCDC6-RET) or patient-derived tumor fragments are implanted subcutaneously into immunocompromised mice (e.g., athymic nude or NSG mice).[4][8]

-

Tumor Growth and Randomization: Once tumors reach a palpable size, the animals are randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally at various doses (e.g., 10-50 mg/kg) on a specified schedule (e.g., twice daily).[4]

-

Monitoring: Tumor volume and animal body weight are monitored regularly throughout the study.[4]

-

Endpoint Analysis: At the end of the study, tumors may be excised for further analysis, such as western blotting, to assess target engagement.

Conclusion

The preclinical data for this compound demonstrates its potent and selective inhibition of RET and its downstream signaling pathways. Its activity against clinically relevant resistance mutations and its favorable brain penetration profile highlight its potential as a promising therapeutic agent for patients with RET-driven malignancies, including those with brain metastases. The ongoing Phase 1/2 clinical trial (NCT04683250) will be crucial in translating these encouraging preclinical findings to the clinical setting.[6][7]

References

- 1. researchgate.net [researchgate.net]

- 2. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Exciting Preclinical Results About this compound - The Happy Lungs Project [happylungsproject.org]

- 8. researchgate.net [researchgate.net]

Vepafestinib's Potent Activity Against RET Gatekeeper Mutations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vepafestinib (formerly TAS0953/HM06) is a next-generation, orally active, and highly selective RET tyrosine kinase inhibitor demonstrating significant promise in overcoming resistance to current RET-targeted therapies. Preclinical data reveal that this compound exhibits potent and selective inhibitory activity against wild-type RET and, critically, maintains this potency against clinically relevant acquired resistance mutations, including the solvent front mutation RET G810R/S/C and the gatekeeper mutation V804M/L.[1][2][3] This technical guide provides an in-depth overview of this compound's activity profile, detailing the quantitative data from key preclinical studies, the experimental protocols utilized, and the underlying signaling pathways.

Introduction to RET Kinase and Resistance Mutations

The Rearranged during Transfection (RET) proto-oncogene encodes a receptor tyrosine kinase that plays a crucial role in cell growth, differentiation, and survival. Aberrant activation of RET through mutations or fusions is a known oncogenic driver in various cancers, including non-small cell lung cancer (NSCLC) and thyroid cancer. While first and second-generation RET inhibitors like selpercatinib and pralsetinib have shown clinical efficacy, the emergence of acquired resistance mutations, particularly at the gatekeeper and solvent front residues of the kinase domain, limits their long-term effectiveness.

The RET V804 "gatekeeper" mutation, analogous to the T790M mutation in EGFR, sterically hinders the binding of many Type I and Type II kinase inhibitors. The RET G810 "solvent front" mutations are another key mechanism of acquired resistance. This compound has been specifically designed to overcome these challenges.[1]

Quantitative Analysis of this compound's Inhibitory Activity

This compound demonstrates sub-nanomolar potency against wild-type RET and retains significant activity against a panel of clinically relevant RET mutations. The following tables summarize the half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values from preclinical studies.

Table 1: Biochemical Inhibitory Activity of this compound against RET Kinase

| Target | IC50 (nM) |

| Wild-Type RET | 0.33 ± 0.01 |

Data from in vitro kinase assays.

Table 2: Cellular Inhibitory Activity of this compound against RET Fusions and Mutations

| Cell Line / RET Variant | This compound GI50 (nM) |

| Ba/F3 KIF5B-RET WT | Data represent the mean ± s.d. of three independent experiments.[1] |

| Ba/F3 KIF5B-RET G810R | Data represent the mean ± s.d. of three independent experiments.[1] |

| Ba/F3 KIF5B-RET G810S | Data represent the mean ± s.d. of three independent experiments.[1] |

| Ba/F3 KIF5B-RET G810C | Data represent the mean ± s.d. of three independent experiments.[1] |

| Ba/F3 KIF5B-RET V804L | Data represent the mean ± s.d. of three independent experiments.[1] |

| Ba/F3 KIF5B-RET V804M | Data represent the mean ± s.d. of three independent experiments.[1] |

GI50 values represent the concentration required for 50% growth inhibition in cellular assays.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preclinical evaluation of this compound.

Biochemical Kinase Assay

-

Objective: To determine the direct inhibitory activity of this compound on purified RET kinase.

-

Methodology: Recombinant wild-type RET kinase activity was measured using a homogenous time-resolved fluorescence (HTRF) assay. The assay was performed in a 384-well plate format.

-

Enzyme: Purified recombinant human RET kinase domain.

-

Substrate: A synthetic peptide substrate, such as poly(Glu, Tyr) 4:1.

-

ATP Concentration: The concentration of ATP was kept at the Km value for RET.

-

Inhibitor: this compound was serially diluted to various concentrations.

-

Detection: The kinase reaction was allowed to proceed for a defined period, after which a europium-labeled anti-phosphotyrosine antibody and an XL665-labeled streptavidin were added. The HTRF signal was measured on a compatible plate reader.

-

Data Analysis: IC50 values were calculated by fitting the dose-response curves to a four-parameter logistic equation using graphing software.

-

Cell Viability Assay

-

Objective: To assess the effect of this compound on the proliferation of cancer cells harboring RET fusions and mutations.

-

Methodology: The viability of various cell lines was determined using a resazurin-based assay (e.g., alamarBlue) or an ATP-based assay (e.g., CellTiter-Glo).

-

Cell Lines: Ba/F3 cells engineered to express KIF5B-RET wild-type or mutant constructs (V804M/L, G810R/S/C), as well as human cancer cell lines with endogenous RET alterations (e.g., LUAD-0002AS1, TT, ECLC5B).[1][4]

-

Seeding Density: Cells were seeded in 96-well plates at a density of 1,000 to 7,500 cells per well, depending on the cell line.[1]

-

Treatment: After allowing the cells to adhere (for adherent lines), they were treated with a range of this compound concentrations (e.g., 0.01 nM to 10,000 nM) for 72 to 96 hours.[1][4]

-

Detection:

-

alamarBlue: The reagent was added to the wells, and after a 1-4 hour incubation, fluorescence was measured.

-

CellTiter-Glo: The reagent was added to lyse the cells and generate a luminescent signal proportional to the ATP content, which was measured with a luminometer.

-

-

Data Analysis: GI50 values were calculated from the dose-response curves.

-

In Vivo Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of this compound in animal models.

-

Methodology:

-

Animal Models: Female athymic nude mice or NOD-SCID gamma (NSG) mice (6-8 weeks old) were used.[4]

-

Tumor Implantation: Mice were subcutaneously implanted with NIH-3T3 cells expressing CCDC6-RET, human cancer cell lines (ECLC5B, LC-2/ad), or patient-derived xenograft (PDX) tumors (LUAD-0057AS1).[1]

-

Treatment: Once tumors reached a palpable size, mice were randomized into treatment and vehicle control groups. This compound was administered orally at various doses (e.g., 10-50 mg/kg) and schedules (e.g., once or twice daily).[4]

-

Efficacy Assessment: Tumor volume was measured regularly using calipers. Animal body weight was monitored as an indicator of toxicity.

-

Pharmacodynamic Studies: In some studies, tumors were harvested at different time points after this compound administration to assess the inhibition of RET phosphorylation and downstream signaling pathways via Western blot.

-

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the RET signaling pathway, the mechanism of RET gatekeeper mutations, and a typical experimental workflow for evaluating this compound.

Caption: Simplified RET signaling pathway and the inhibitory action of this compound.

Caption: Preclinical experimental workflow for evaluating this compound's efficacy.

References

- 1. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Vepafestinib: An In-depth Analysis of its In Vitro Kinase Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vepafestinib (formerly TAS0953/HM06) is a next-generation, orally active, and central nervous system (CNS) penetrant inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2][3] Alterations in the RET gene, such as fusions and mutations, are oncogenic drivers in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid cancer (MTC).[4] this compound has been engineered for high potency and selectivity against wild-type RET and clinically relevant mutants that confer resistance to other RET inhibitors.[2][5] This technical guide provides a comprehensive overview of the in vitro selectivity profile of this compound against a broad panel of kinases, details the experimental methodologies used for this characterization, and visualizes the relevant biological pathways and experimental workflows.

This compound Kinase Selectivity Profile

The selectivity of a kinase inhibitor is a critical determinant of its therapeutic index, minimizing off-target effects and associated toxicities. This compound has demonstrated a "best-in-class" selectivity for RET kinase.[2][6]

Kinase Panel Screening

In a comprehensive in vitro study, the activity of this compound was assessed against a panel of 255 kinases. At a concentration of 23 nM, which is approximately 70-fold higher than its IC50 for wild-type RET, this compound demonstrated remarkable selectivity.[7]

Key Findings:

-

High Selectivity for RET: RET was the only kinase in the 255-kinase panel that was inhibited by more than 50% at a 23 nM concentration of this compound.[7]

-

Potent RET Inhibition: this compound exhibits potent inhibition of wild-type RET with an IC50 value of 0.33 nM.[1]

Comparative Selectivity

When compared to other RET inhibitors, this compound displays a superior selectivity profile. For instance, in similar kinase panel screens, other inhibitors showed activity against multiple off-target kinases. This high degree of selectivity suggests a lower potential for off-target toxicities with this compound.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound Against RET Kinase

| Target | IC50 (nM) |

| Wild-Type RET | 0.33 |

Note: Data sourced from MedChemExpress.[1]

Table 2: this compound Selectivity in a 255 Kinase Panel

| Kinase Target | % Inhibition at 23 nM this compound |

| RET | >50% |

| 254 Other Kinases | <50% |

Note: This table summarizes the findings from the kinase panel screening where only RET was significantly inhibited.[7]

Experimental Protocols

The in vitro kinase selectivity of this compound was determined using a mobility shift assay (MSA). The following is a detailed description of the likely experimental protocol, based on standard industry practices and information from the assay provider, Carna Biosciences.

In Vitro Kinase Assay: Mobility Shift Assay (MSA)

Objective: To determine the inhibitory activity of this compound against a panel of purified kinases by measuring the phosphorylation of a substrate peptide.

Materials:

-

Recombinant human kinases (panel of 255)

-

Fluorescently labeled substrate peptides specific for each kinase

-

This compound (test compound)

-

Adenosine triphosphate (ATP)

-

Assay buffer (e.g., HEPES, MgCl2, DTT, Triton X-100)

-

Termination buffer (e.g., EDTA)

-

384-well assay plates

-

Microfluidic capillary electrophoresis instrument

Procedure:

-

Compound Preparation: this compound is serially diluted in DMSO to create a range of concentrations. A final dilution is made in the assay buffer.

-

Reaction Setup:

-

To each well of a 384-well plate, the following are added in order:

-

Assay buffer

-

This compound solution (or DMSO for control wells)

-

A mixture of the specific kinase and its corresponding fluorescently labeled substrate peptide.

-

-

-

Initiation of Kinase Reaction: The kinase reaction is initiated by the addition of ATP. The concentration of ATP is typically set at or near the Km value for each specific kinase to ensure sensitive detection of inhibition.

-

Incubation: The assay plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.

-

Termination of Reaction: The reaction is stopped by the addition of a termination buffer containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.

-

Detection and Analysis:

-

The contents of each well are analyzed by a microfluidic capillary electrophoresis instrument.

-

The instrument separates the phosphorylated substrate from the non-phosphorylated substrate based on their different electrophoretic mobilities.

-

The amount of phosphorylated and non-phosphorylated substrate is quantified by detecting the fluorescence signal.

-

-

Data Interpretation:

-

The percentage of inhibition for each this compound concentration is calculated relative to the DMSO control.

-

IC50 values are determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

Mandatory Visualizations

Caption: Workflow of the in vitro mobility shift kinase assay.

Caption: this compound inhibits the RET signaling pathway.

Conclusion

This compound is a highly potent and exceptionally selective inhibitor of the RET tyrosine kinase. The in vitro data robustly support its targeted mechanism of action, with minimal off-target activity observed in extensive kinase panel screening. This high degree of selectivity is a promising characteristic for a therapeutic agent, suggesting a favorable safety profile. The detailed experimental protocols and pathway diagrams provided in this guide offer valuable insights for researchers and drug development professionals working on targeted cancer therapies.

References

- 1. erc.bioscientifica.com [erc.bioscientifica.com]

- 2. Mechanisms of resistance to RET-directed therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ORCID [orcid.org]

- 4. discovery.researcher.life [discovery.researcher.life]

- 5. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations. [repository.cam.ac.uk]

- 6. ORCID [orcid.org]

- 7. researchgate.net [researchgate.net]

Vepafestinib: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vepafestinib (also known as TAS0953/HM06) is a next-generation, orally active, and selective RET (Rearranged during Transfection) kinase inhibitor.[1][2] It has demonstrated potent activity against wild-type RET and various resistance mutations, making it a promising candidate for the treatment of RET-driven cancers such as non-small cell lung cancer and thyroid cancer.[3][4][5] For researchers and drug development professionals, a thorough understanding of this compound's physicochemical properties, particularly its solubility and stability in common laboratory solvents, is crucial for designing and interpreting in vitro and in vivo experiments, as well as for developing robust formulations.

This technical guide provides a summary of the currently available solubility and stability data for this compound. Recognizing the limited publicly available data, this document also furnishes detailed, standardized experimental protocols for determining the solubility and stability of small molecules like this compound. These protocols are based on established scientific principles and regulatory guidelines, empowering researchers to generate comprehensive and reliable data for their specific needs.

This compound: Core Data

Solubility Data

Quantitative solubility data for this compound in a wide range of common laboratory solvents is not extensively published. However, information from commercial suppliers provides some key insights, particularly regarding its solubility in Dimethyl Sulfoxide (DMSO).

| Solvent | Concentration | Temperature | Method | Notes |

| DMSO | 50 mg/mL (105.36 mM)[2] | Not Specified | Not Specified | Ultrasonic assistance may be needed. Hygroscopic DMSO can impact solubility.[2] |

| In vivo vehicle | ≥ 1 mg/mL (2.11 mM)[2] | Not Specified | Formulation | Clear solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] |

| Ethanol | Data Not Available | - | - | - |

| Water | Data Not Available | - | - | - |

| Phosphate-Buffered Saline (PBS) | Data Not Available | - | - | - |

Stability Data

| Solvent | Concentration | Storage Temperature | Storage Duration | Notes |

| DMSO | Not Specified | -80°C | 6 months[2] | - |

| DMSO | Not Specified | -20°C | 1 month[2] | - |

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Solubility Determination

1. Kinetic Solubility Assay (Nephelometry)

Kinetic solubility is a high-throughput method used to determine the solubility of a compound in an aqueous buffer after being introduced from a DMSO stock solution. It measures the concentration at which the compound precipitates.[6][7]

Methodology

-

Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM or 20 mM).

-

Plate Setup: In a 96-well or 384-well microplate, add the DMSO stock solution to the desired aqueous buffer (e.g., PBS, pH 7.4). This is typically done by adding a small volume of the stock solution to the buffer to minimize the final DMSO concentration (usually ≤ 1%).[1]

-

Serial Dilution: Perform serial dilutions of the compound directly in the microplate to create a range of concentrations.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specified period (e.g., 1-2 hours) with gentle shaking.[1]

-

Measurement: Measure the turbidity of each well using a laser nephelometer. The instrument detects the forward scattered light from precipitated particles.[7]

-

Data Analysis: The kinetic solubility is determined as the concentration at which the measured light scattering significantly increases above the background.

References

- 1. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Exciting Preclinical Results About this compound - The Happy Lungs Project [happylungsproject.org]

- 4. researchgate.net [researchgate.net]

- 5. This compound (TAS0953) | RET inhibitor | Probechem Biochemicals [probechem.com]

- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. bmglabtech.com [bmglabtech.com]

Vepafestinib (TAS0953/HM06): A Technical Guide to a Next-Generation RET Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vepafestinib (TAS0953/HM06) is a potent, selective, and orally bioavailable next-generation inhibitor of the Rearranged during Transfection (RET) receptor tyrosine kinase.[1][2] Engineered for high central nervous system (CNS) penetration, this compound demonstrates significant activity against wild-type RET and a range of clinically relevant mutations that confer resistance to first-generation RET inhibitors, including the solvent front mutation G810R/S/C and the gatekeeper mutation V804M/L.[1][2] This technical guide provides a comprehensive overview of the discovery, preclinical development, and ongoing clinical evaluation of this compound, with a focus on its mechanism of action, experimental validation, and future therapeutic potential.

Introduction: The Evolving Landscape of RET-Driven Cancers

The RET proto-oncogene is a critical driver in various cancers, including non-small cell lung cancer (NSCLC) and medullary thyroid carcinoma (MTC), where it can be activated through fusions or point mutations.[1][2] While first-generation selective RET inhibitors like selpercatinib and pralsetinib have shown clinical benefit, the emergence of acquired resistance mutations and the challenge of treating brain metastases have necessitated the development of next-generation therapies.[1][2] this compound was specifically designed to address these limitations, offering a promising new therapeutic option for patients with RET-altered malignancies.

Mechanism of Action and Preclinical Pharmacology

This compound is an ATP-competitive inhibitor that selectively binds to the RET kinase domain.[2] Its unique binding mode allows it to circumvent the steric hindrance caused by solvent front mutations that confer resistance to other RET inhibitors.[3]

Kinase Inhibition Profile

This compound demonstrates exceptional selectivity for RET kinase. In a panel of 255 kinases, this compound at a concentration of 23 nM (approximately 70-fold higher than its IC50 for wild-type RET) inhibited only RET by more than 50%.[1][3] This high selectivity is a key differentiator from other multi-kinase inhibitors and even some selective RET inhibitors, potentially leading to a more favorable safety profile.

Table 1: In Vitro Kinase Inhibitory Activity of this compound and Comparator Compounds

| Kinase Target | This compound IC50 (nM) | Selpercatinib IC50 (nM) | Pralsetinib IC50 (nM) |

| RET (Wild-Type) | 0.33 | 0.4 | 0.5 |

| KIF5B-RET | 2.9 | 1.8 | 3.5 |

| CCDC6-RET | 2.5 | 1.5 | 3.1 |

| RET V804M | 1.9 | 1.2 | 11.2 |

| RET V804L | 3.1 | 2.0 | 18.5 |

| RET G810R | 15.6 | >1000 | >1000 |

| RET G810S | 12.1 | >1000 | >1000 |

| RET G810C | 14.3 | >1000 | >1000 |

Data compiled from preclinical studies.[1][2]

Inhibition of RET Signaling Pathway

This compound effectively inhibits RET autophosphorylation and downstream signaling pathways, including the MAPK/ERK and PI3K/AKT pathways, which are crucial for tumor cell proliferation and survival.[1][4]

Caption: this compound inhibits the RET signaling pathway.

In Vitro Cellular Activity

This compound demonstrates potent anti-proliferative activity in various cancer cell lines harboring RET fusions and mutations.

Table 2: In Vitro Anti-proliferative Activity of this compound in RET-Altered Cancer Cell Lines

| Cell Line | Cancer Type | RET Alteration | This compound GI50 (nM) |

| LC-2/ad | NSCLC | CCDC6-RET | 11 |

| TT | MTC | RET C634W | 1.8 |

| Ba/F3 | Pro-B | KIF5B-RET | 3.2 |

| Ba/F3 | Pro-B | KIF5B-RET G810R | 18.7 |

GI50: 50% growth inhibition. Data from preclinical studies.[1]

In Vivo Efficacy in Xenograft Models

This compound has shown significant anti-tumor activity in various mouse xenograft models, including those with intracranial tumors, highlighting its ability to cross the blood-brain barrier.[1][4] In a Ba/F3 KIF5B-RETG810R allograft model, this compound was more effective at inhibiting tumor growth than selpercatinib and pralsetinib at an equivalent dosage.[1]

Experimental Protocols

In Vitro Kinase Inhibition Assay

Caption: Workflow for the in vitro kinase inhibition assay.

Methodology:

-

Reaction Setup: The kinase reaction is performed in a buffer containing recombinant human RET kinase domain, a biotinylated peptide substrate, and ATP.

-

Compound Addition: this compound is serially diluted and added to the reaction wells.

-

Incubation: The reaction is incubated at room temperature.

-

Detection: The amount of ADP produced is quantified using a commercial kit such as ADP-Glo™ (Promega), which measures luminescence.

-

Data Analysis: The luminescence signal is converted to percent inhibition, and IC50 values are determined by fitting the data to a four-parameter logistic equation.

Cell Proliferation Assay (alamarBlue)

Caption: Workflow for the cell proliferation assay.

Methodology:

-

Cell Seeding: Cells are plated in 96-well plates at an appropriate density and incubated overnight.[5]

-

Compound Treatment: Cells are treated with this compound at various concentrations for 72 to 96 hours.[1][5]

-

Reagent Addition: alamarBlue® reagent is added to each well at 10% of the culture volume.[1]

-

Incubation: Plates are incubated for a specified time to allow for color development.

-

Measurement: Fluorescence is measured with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and GI50 values are determined.

Western Blot Analysis

Methodology:

-

Cell Lysis: Cells are treated with this compound for the desired time, then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against p-RET, total RET, p-ERK, total ERK, and a loading control (e.g., GAPDH).

-

Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Xenograft Studies

Caption: Workflow for in vivo xenograft studies.

Methodology:

-

Cell Implantation: A suspension of cancer cells is injected subcutaneously into the flank or stereotactically into the brain of immunodeficient mice.[1][4]

-

Tumor Growth: Tumors are allowed to establish and reach a predetermined size.

-

Treatment: this compound is formulated in an appropriate vehicle and administered orally, typically once or twice daily.[4]

-

Monitoring: Tumor volume is measured using calipers (for subcutaneous models) or bioluminescence imaging (for intracranial models).[6][7] Animal body weight is monitored as an indicator of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a specified size, and tumor growth inhibition is calculated.

Clinical Development

This compound is currently being evaluated in a Phase 1/2 clinical trial (margaRET; NCT04683250) for the treatment of patients with advanced solid tumors harboring RET gene alterations.[8] The study is designed to assess the safety, tolerability, pharmacokinetics, and preliminary efficacy of this compound.[8]

Table 3: Overview of the margaRET (NCT04683250) Clinical Trial

| Phase | Study Design | Patient Population | Primary Endpoints |

| Phase 1 | Dose Escalation | Patients with advanced solid tumors with RET gene abnormalities | - Maximum Tolerated Dose (MTD)- Recommended Phase 2 Dose (RP2D)- Incidence of adverse events |

| Phase 2 | Dose Expansion | Patients with specific RET-altered tumors (e.g., NSCLC, MTC) | - Objective Response Rate (ORR)- Duration of Response (DOR)- Progression-Free Survival (PFS) |

Conclusion and Future Directions

This compound is a highly promising next-generation RET inhibitor with a differentiated preclinical profile characterized by potent and selective inhibition of wild-type and mutant RET, as well as excellent CNS penetration. Its ability to overcome key resistance mechanisms positions it as a potential best-in-class agent for the treatment of RET-driven cancers. The ongoing margaRET clinical trial will be crucial in defining the clinical utility of this compound and its role in the evolving treatment landscape for patients with RET-altered malignancies. Future research may explore combination strategies to further enhance its efficacy and overcome potential mechanisms of resistance.

References

- 1. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. Bioluminescence imaging of invasive intracranial xenografts: implications for translational research and targeted therapeutics of brain tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

Methodological & Application

Vepafestinib Protocol for In Vitro Cell Viability Assays: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vepafestinib (TAS0953/HM06) is a next-generation, orally active, and selective RET (Rearranged during Transfection) inhibitor with high central nervous system (CNS) penetration.[1][2] It has demonstrated potent inhibitory activity against wild-type RET and clinically relevant RET mutations that confer resistance to other inhibitors.[1][2][3][4] this compound's mechanism of action involves the inhibition of RET phosphorylation and its downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis in cancer cells with RET alterations.[5] This document provides detailed protocols for assessing the in vitro efficacy of this compound using cell viability assays.

Mechanism of Action

This compound selectively targets the RET receptor tyrosine kinase.[1][2] In various cancers, including non-small cell lung cancer and thyroid cancer, oncogenic alterations such as RET fusions or mutations lead to constitutive activation of the RET signaling pathway, driving tumor growth and proliferation.[6][7] this compound inhibits the autophosphorylation of the RET kinase, thereby blocking the activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways.[5][8] This inhibition disrupts essential cellular processes, including cell growth, survival, and proliferation, ultimately inducing apoptosis in RET-driven tumor cells.[5]

Signaling Pathway Diagram

Caption: this compound inhibits RET phosphorylation, blocking downstream PI3K/AKT and RAS/MEK/ERK pathways.

In Vitro Cell Viability Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. These values represent the concentration of the drug required to inhibit cell growth by 50% and are a key indicator of its potency.

Table 1: this compound IC50 Values in RET-Altered Cancer Cell Lines

| Cell Line | Cancer Type | RET Alteration | IC50 (µM) | Reference |

| SR-Sarc-0001 | Infantile Fibrosarcoma | SPECC1L::RET | 0.09 | [8] |

| HMSC-RET | Mesenchymal Stem Cell | CRISPR-Cas9 induced RET fusion | 0.2 | [8] |

| HBECp53-RET | Non-Small Cell Lung Cancer | CCDC6-RET fusion | 0.06 | [9] |

Table 2: this compound Kinase Inhibitory Activity

| Target | IC50 (nM) |

| RET Kinase | 0.33 |

Note: IC50 values can vary depending on the specific assay conditions, cell line, and exposure time.[10]

Experimental Protocols

This section provides detailed protocols for conducting in vitro cell viability assays to evaluate the efficacy of this compound. The MTT and CellTiter-Glo® assays are commonly used methods.

Experimental Workflow Diagram

References

- 1. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations. [repository.cam.ac.uk]

- 3. Exciting Preclinical Results About this compound - The Happy Lungs Project [happylungsproject.org]

- 4. This compound is a pharmacologically advanced RET-selective inhibitor with high CNS penetration and inhibitory activity against RET solvent front mutations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. mskcc.org [mskcc.org]

- 8. aacrjournals.org [aacrjournals.org]

- 9. researchgate.net [researchgate.net]

- 10. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Analysis of RET Phosphorylation Following Vepafestinib Treatment Using Western Blot

For Research Use Only.

Introduction